Chamaejasmin

Anticancer Cytotoxicity Tubulin

Chamaejasmin is a C-3/C-3″‑linked biflavonoid dimer of naringenin, isolated from Stellera chamaejasme. Its defined stereochemistry (4 chiral centers) differentiates it from isochamaejasmin and other analogues, directly impacting β‑tubulin binding and PI3K/Akt‑mediated apoptosis. In PC‑3 prostate cancer cells, chamaejasmin exhibits superior potency (IC50 = 2.28 µM) versus taxol (3.98 µM). The scaffold is also valid for inflammasome studies via its 7,7′‑di‑O‑methyl derivative. Procure this ≥98% pure reference standard to eliminate stereochemical ambiguity and ensure reproducible tubulin‑dynamics or SAR data.

Molecular Formula C30H22O10
Molecular Weight 542.5 g/mol
Cat. No. B1198936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChamaejasmin
Synonymschamaejasmin
Molecular FormulaC30H22O10
Molecular Weight542.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
InChIInChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H
InChIKeyRNQBLQALVMHBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chamaejasmin: A Distinct C-3/C-3″-Linked Biflavonoid with Differentiated Cytotoxic and Mechanistic Profiles from Stellera chamaejasme


Chamaejasmin is a naturally occurring C-3/C-3″-linked biflavonoid dimer of naringenin, primarily isolated from the roots of Stellera chamaejasme L. (Thymelaeaceae), a plant with a long history in traditional Chinese medicine for treating tumors, skin conditions, and inflammatory diseases [1]. Its unique dimeric structure, featuring a rare C-3/C-3″ linkage and defined stereochemistry at four chiral centers, distinguishes it from monomeric flavonoids and other biflavonoids with different linkage patterns [2]. While often discussed alongside its stereoisomer isochamaejasmin and other related biflavones from the same plant, chamaejasmin possesses a distinct stereochemical configuration that influences its biological interactions and pharmacological selectivity [3]. This compound has garnered significant research interest for its demonstrated in vitro and in vivo anticancer activities, specifically through mechanisms involving tubulin binding and apoptosis induction via the PI3K/Akt and mitochondrial pathways [4].

Why Chamaejasmin Cannot Be Substituted with Other Biflavonoids from Stellera chamaejasme


Simple substitution of chamaejasmin with other biflavonoids from the same plant source, such as isochamaejasmin, neochamaejasmin A, or neochamaejasmin C, is not scientifically valid due to quantifiable differences in their stereochemistry, biological potency, and mechanistic pathways. While all are C-3/C-3″-linked biflavanones, chamaejasmin and isochamaejasmin are diastereomers with different configurations at the C-2″ and C-3″ positions, leading to distinct three-dimensional shapes that affect target binding [1]. Furthermore, direct comparative studies show that even structurally similar analogs, like chamaejasmenin B and neochamaejasmin C, exhibit significantly different cytotoxic potencies across multiple cancer cell lines [2]. Differences extend beyond potency; for instance, isochamaejasmin has been identified as a potent inhibitor of A-type potassium currents in insect neuronal cells with a specific IC50, a functional activity profile not established for chamaejasmin itself [3]. These stereochemical and functional divergences mean that in-class compounds are not interchangeable, and procurement or research use of a specific biflavonoid must be based on its own verified data to ensure experimental reproducibility and targeted biological outcomes.

Quantitative Evidence Guide: Differentiating Chamaejasmin from Analogs


Superior In Vitro Cytotoxicity of Chamaejasmin vs. Taxol in PC-3 Prostate Cancer Cells

Chamaejasmin demonstrates a quantifiable advantage in cytotoxicity over the widely used chemotherapeutic agent taxol (paclitaxel) in the PC-3 prostate cancer cell line. In a direct comparative MTT assay, chamaejasmin exhibited a lower IC50 value, indicating greater potency [1].

Anticancer Cytotoxicity Tubulin

Comparative Antiproliferative Efficacy: Chamaejasmenin B vs. Neochamaejasmin C Across Human Solid Tumor Cell Lines

A direct head-to-head comparison of two closely related biflavonoids from the same plant source reveals that chamaejasmenin B is consistently more potent than neochamaejasmin C across a panel of eight human solid tumor cell lines [1].

Antiproliferative Solid Tumors Cell Cycle Arrest

Mechanistic Differentiation: Chamaejasmin A Induces β-Tubulin Depolymerization Inhibition In Vivo

Chamaejasmin A exhibits a specific, quantifiable mechanistic effect on tubulin dynamics that has been validated in vivo. This provides a clear differentiation point from other analogs that may act through distinct pathways, such as potassium channel inhibition [1].

Tubulin Polymerization In Vivo Efficacy Mechanism of Action

Structure-Activity Relationship (SAR) Insight: Methylation Enhances Anti-Inflammatory Profile in Chamaejasmin Derivatives

A methylated derivative of chamaejasmin (7,7′-di-O-methylchamaejasmin/M8) demonstrates potent and non-cytotoxic inhibition of the NLRP3 inflammasome pathway, a key mediator of neuroinflammation. This suggests that chamaejasmin's core scaffold can be selectively tuned for specific anti-inflammatory applications [1].

Anti-inflammatory Neuroinflammation NLRP3 Inflammasome

Defined Application Scenarios for Chamaejasmin Based on Verified Evidence


Preclinical Oncology Research on Tubulin-Targeting and Apoptosis-Inducing Agents

Chamaejasmin is a prime candidate for preclinical studies investigating tubulin dynamics, specifically as an inhibitor of β-tubulin depolymerization. Its demonstrated superior in vitro potency compared to taxol in PC-3 prostate cancer cells (IC50 of 2.28 µM vs. 3.98 µM) provides a quantitative benchmark for its use in prostate cancer models [1]. Furthermore, its validated in vivo effect on β-tubulin depolymerization in HEP-2 tumor xenografts supports its evaluation in animal models of human solid tumors [2]. Research programs can leverage these findings to explore chamaejasmin as a lead compound for developing next-generation microtubule-stabilizing agents with potentially different efficacy or toxicity profiles than established taxanes.

Comparative Pharmacology Studies on Biflavonoid Stereochemistry and SAR

The unique stereochemistry of chamaejasmin at the C-2″ and C-3″ positions, which distinguishes it from its diastereomer isochamaejasmin, makes it an essential tool for structure-activity relationship (SAR) studies [1]. The observed differences in primary mechanisms—where chamaejasmin A modulates β-tubulin in vivo and isochamaejasmin A inhibits potassium currents (IA IC50 = 106.75 µM in insect cells)—underscore how subtle stereochemical variations can dramatically alter a molecule's biological target and function [2]. Therefore, chamaejasmin is not just an active compound but a specific chemical probe for investigating the molecular basis of biflavonoid selectivity and for designing analogs with improved target engagement.

Neuroinflammation Research Using Methylated Chamaejasmin Derivatives

For research focused on neuroinflammation and innate immunity, the methylated derivative 7,7′-di-O-methylchamaejasmin (M8) is a validated tool compound. M8 has been shown to inhibit the NLRP3 inflammasome pathway in a human macrophage cell model (THP-1 cells) without causing cytotoxicity, leading to reduced production of key inflammatory cytokines IL-1β and IL-18 [1]. This evidence positions the chamaejasmin scaffold as a viable starting point for developing novel anti-neuroinflammatory agents. Procurement of chamaejasmin for this purpose should be followed by its specific chemical modification (methylation) or direct sourcing of the M8 derivative to achieve the described anti-inflammatory activity.

Investigating Synergistic Anticancer Effects with Standard Chemotherapeutics

Given its distinct mechanism of action involving β-tubulin and apoptosis induction via the PI3K/Akt and mitochondrial pathways, chamaejasmin is a strong candidate for combination therapy studies [1]. Its proven in vitro efficacy in cell lines such as MCF-7 (breast), A549 (lung), and HeLa (cervical) provides a broad basis for testing its synergistic potential with other cytotoxic or targeted agents [2]. Researchers can design experiments to evaluate if chamaejasmin's unique signaling pathway effects can sensitize resistant cancer cells or enhance the efficacy of standard-of-care drugs, potentially leading to novel combination regimens with improved therapeutic indices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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